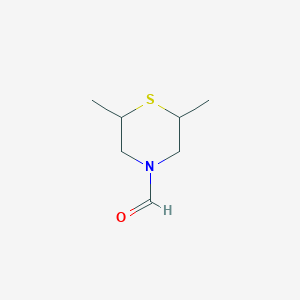
N-Formyl-2,6-dimethyl-thiomorpholine
Übersicht
Beschreibung
N-Formyl-2,6-dimethyl-thiomorpholine (FDMT) is a chemical compound that has been widely used in scientific research for its unique properties. It is a thiol-containing heterocyclic compound that can form stable complexes with metal ions, making it useful in various applications.
Wirkmechanismus
N-Formyl-2,6-dimethyl-thiomorpholine acts as a chelating agent by forming stable complexes with metal ions. It can also act as a ligand for catalysis by coordinating with metal ions to facilitate chemical reactions. In addition, N-Formyl-2,6-dimethyl-thiomorpholine can act as a fluorescent probe by binding to metal ions and emitting fluorescence.
Biochemical and Physiological Effects:
N-Formyl-2,6-dimethyl-thiomorpholine has been shown to have antioxidant properties and can protect against oxidative stress. It has also been shown to have anti-inflammatory effects and can reduce inflammation in various biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Formyl-2,6-dimethyl-thiomorpholine in lab experiments is its ability to form stable complexes with metal ions, making it useful in various applications. However, one limitation is that it can be difficult to work with due to its high reactivity and sensitivity to air and moisture.
Zukünftige Richtungen
There are many potential future directions for research involving N-Formyl-2,6-dimethyl-thiomorpholine. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another area of interest is its use in the development of new catalytic systems for chemical reactions. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-Formyl-2,6-dimethyl-thiomorpholine and its potential applications in various biological systems.
In conclusion, N-Formyl-2,6-dimethyl-thiomorpholine is a unique chemical compound that has been widely used in scientific research for its various properties. Its ability to form stable complexes with metal ions and act as a ligand for catalysis makes it useful in various applications. Further research is needed to fully understand its potential applications in various biological systems and its potential use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-Formyl-2,6-dimethyl-thiomorpholine has been used in various scientific research applications, including as a chelating agent for metal ions, a ligand for catalysis, and a reagent for the determination of certain amino acids. It has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
CAS-Nummer |
111073-00-8 |
|---|---|
Molekularformel |
C7H13NOS |
Molekulargewicht |
159.25 g/mol |
IUPAC-Name |
2,6-dimethylthiomorpholine-4-carbaldehyde |
InChI |
InChI=1S/C7H13NOS/c1-6-3-8(5-9)4-7(2)10-6/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
SYXPLTLMILVKGA-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(S1)C)C=O |
Kanonische SMILES |
CC1CN(CC(S1)C)C=O |
Synonyme |
4-Thiomorpholinecarboxaldehyde, 2,6-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

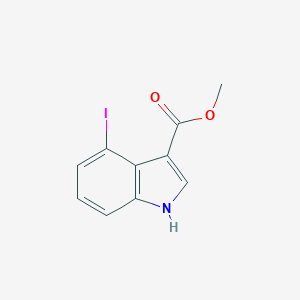
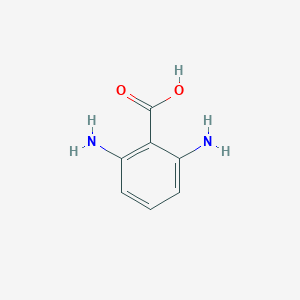
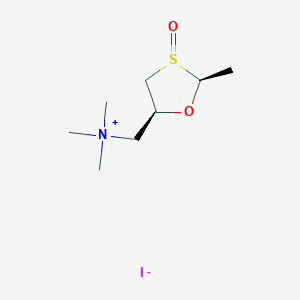

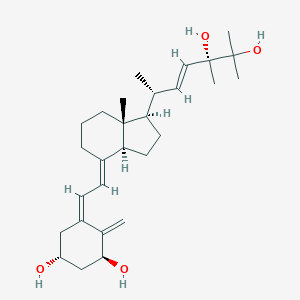


![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-alpha-,7a-alpha-)]-(9CI)](/img/structure/B35333.png)

![N-[5-amino-2-[3-(aminomethyl)-4,5,6-trihydroxyoxan-2-yl]oxy-4-[3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxycyclohexyl]hexadecanamide](/img/structure/B35337.png)
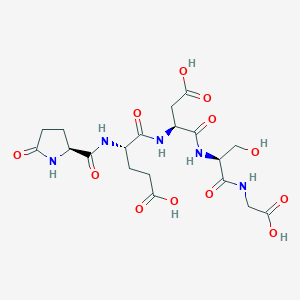
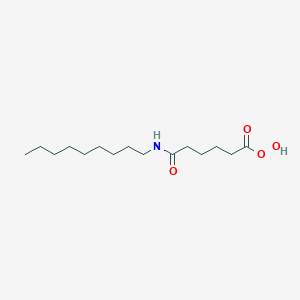

![2H-Pyrido[3,4-e][1,2]oxazine](/img/structure/B35347.png)